3-(benzyloxy)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(benzyloxy)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of trifluoromethyl and benzyloxy groups attached to a propanol backbone
Preparation Methods
The synthesis of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol typically involves the reaction of trifluoroacetone with benzyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic addition of benzyl alcohol to trifluoroacetone, followed by the reduction of the resulting intermediate to yield the desired product.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
3-(benzyloxy)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Scientific Research Applications
3-(benzyloxy)-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The benzyloxy group may also play a role in stabilizing these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
3-(benzyloxy)-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound also contains a trifluoromethyl group but differs in its phenyl and butenyl substituents, leading to different chemical properties and applications.
1,1,1-Trifluoro-3-iodopropane: This compound has an iodine atom instead of a benzyloxy group, resulting in distinct reactivity and uses.
1,1,1-Trifluoro-3-(octylthio)acetone: The presence of an octylthio group in this compound provides different lipophilicity and biological activity compared to this compound.
The uniqueness of this compound lies in its combination of trifluoromethyl and benzyloxy groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylmethoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMILHUZYNRDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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